2-(Phenylthio)benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylthio)benzofuran is a heterocyclic compound that features a benzofuran core with a phenylthio group attached at the second position. Benzofurans are known for their diverse biological activities and are found in various natural products and synthetic compounds. The addition of a phenylthio group enhances the compound’s chemical properties, making it a subject of interest in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Phenylthio)benzofuran typically involves the sulfenylation of benzofuran at the second position. One common method is the dehydrogenative cross-coupling of benzofuran with thiophenol in the presence of molecular iodine and dimethyl sulfoxide (DMSO). This method is environmentally friendly, does not require additional metal catalysts, and can be performed on a gram scale .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Phenylthio)benzofuran undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran core or the phenylthio group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts or specific solvents
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted benzofuran derivatives depending on the reagents used
Wissenschaftliche Forschungsanwendungen
2-(Phenylthio)benzofuran has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing into its potential as a therapeutic agent for diseases such as cancer and Alzheimer’s disease.
Industry: It is used in the development of new materials, including polymers and dyes .
Wirkmechanismus
The mechanism of action of 2-(Phenylthio)benzofuran varies depending on its application. In biological systems, it often interacts with specific molecular targets such as enzymes or receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate receptor activity in the nervous system. The exact pathways and targets are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Benzofuran: The parent compound without the phenylthio group.
2-(Phenylthio)benzothiophene: A similar compound with a thiophene ring instead of a furan ring.
2-(Phenylthio)indole: A compound with an indole core instead of a benzofuran core.
Uniqueness: 2-(Phenylthio)benzofuran is unique due to the combination of the benzofuran core and the phenylthio group, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Eigenschaften
Molekularformel |
C14H10OS |
---|---|
Molekulargewicht |
226.30 g/mol |
IUPAC-Name |
2-phenylsulfanyl-1-benzofuran |
InChI |
InChI=1S/C14H10OS/c1-2-7-12(8-3-1)16-14-10-11-6-4-5-9-13(11)15-14/h1-10H |
InChI-Schlüssel |
FHXZWBYMDDNSCO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.